molecular formula C18H24N4O5S B2427585 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946232-45-7

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2427585
M. Wt: 408.47
InChI Key: WZHAGLKJTBCHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound is used in scientific research for various applications, including drug discovery and development, synthesis of novel compounds, and studying biological pathways.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 422.5. It contains multiple functional groups, including a piperazine ring, a pyrimidine ring, and a sulfonyl group .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, due to its structural complexity, is involved in the synthesis of various heterocyclic compounds. For example, it has been used as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These compounds have shown promising anti-inflammatory and analgesic activities in scientific studies. The synthesis involves complex reactions including condensation and refluxing processes to produce compounds with significant COX-1/COX-2 inhibitory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds derived from or related to 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine have been explored for their antimicrobial properties. For instance, derivatives synthesized from sulfamerazine (a known antimicrobial agent) have shown potent antibacterial and antifungal activities, underscoring the potential of these compounds in addressing infectious diseases. Molecular modeling studies further support their efficacy by demonstrating key interactions with microbial targets (Othman et al., 2019).

Cancer Research

In cancer research, derivatives of this compound have been investigated for their potential to interact with key proteins involved in cancer progression, such as p68 RNA helicase. Studies suggest that these compounds do not inhibit RNA unwinding by p68 but rather abrogate β-catenin stimulated ATPase activity of p68, indicating a novel mechanism of action against cancer cells (Lee et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-13-19-17(12-18(20-13)27-4)21-7-9-22(10-8-21)28(23,24)16-11-14(25-2)5-6-15(16)26-3/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHAGLKJTBCHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

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